![molecular formula C16H15AsN2O5 B14299736 [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid is a complex organic compound that features both arsonic acid and diazenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid typically involves multiple steps, starting with the preparation of the arsonic acid derivative and the diazenyl compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biology, this compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to modulate biological pathways could make it a candidate for treating conditions such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways by binding to active sites, altering enzyme activity, or affecting gene expression. These interactions can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsine oxide: Another arsonic acid derivative with similar reactivity but different biological activity.
Diazenylbenzene: A compound with a similar diazenyl group but lacking the arsonic acid functionality.
Uniqueness
What sets [2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid apart from similar compounds is its combination of arsonic acid and diazenyl groups, which confer unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H15AsN2O5 |
|---|---|
Peso molecular |
390.22 g/mol |
Nombre IUPAC |
[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C16H15AsN2O5/c1-11(20)15(16(21)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(22,23)24/h2-10,21H,1H3,(H2,22,23,24)/b16-15-,19-18? |
Clave InChI |
QHQSKBNUDZHDMJ-UESMCNLQSA-N |
SMILES isomérico |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=CC=CC=C2[As](=O)(O)O |
SMILES canónico |
CC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


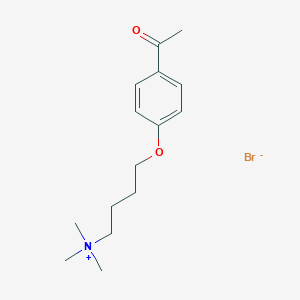
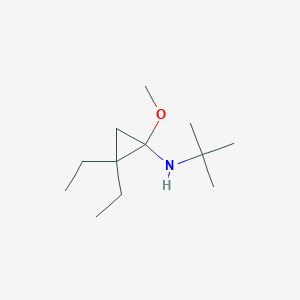
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

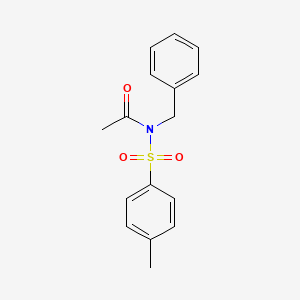


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
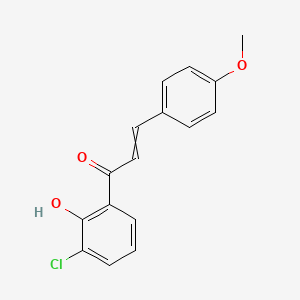
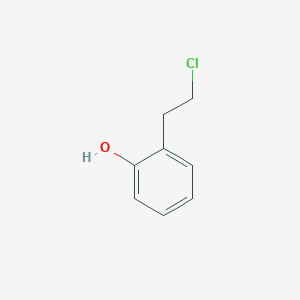
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)
![1-[(4-Acetyl-2-hydroxybenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14299722.png)
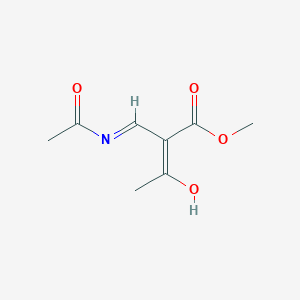
![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)
